(2-Phenylamino-thiazol-4-yl)-acetic acid
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Overview
Description
The compound “(2-Phenylamino-thiazol-4-yl)-acetic acid” is a derivative of 2-aminothiazoles . It has been studied in the context of antitubercular activity, with some derivatives showing high inhibitory activity toward susceptible Mycobacterium tuberculosis strains .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions starting from ethyl-4-chloroacetoacetate, which is treated with equimolar amounts of various phenylthioureas . The reaction with Salicylaldehyde leads to the formation of the desired compound .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. A structure-activity relationship (SAR) analysis of similar compounds has been carried out .Scientific Research Applications
Photochemical Transformation Studies
A study by Eriksson, Svanfelt, and Kronberg (2010) explores the photolytic transformation of diclofenac and its transformation products, highlighting the pathway through which these compounds degrade under UV irradiation. Although not directly mentioning "(2-Phenylamino-thiazol-4-yl)-acetic acid," the research provides a foundation for understanding the photochemical behaviors of related thiazole derivatives in aqueous solutions Eriksson, Svanfelt, & Kronberg, 2010.
Anticancer Activity
Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, investigating their anticancer activities against a panel of human tumor cell lines. This work showcases the potential of thiazole derivatives in developing anticancer therapeutics Duran & Demirayak, 2012.
Antimicrobial and Antifungal Activities
The synthesis and evaluation of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety by Güzeldemirci and Küçükbasmacı (2010) demonstrate the antimicrobial and antifungal potential of thiazole-containing compounds. Their work indicates promising avenues for developing new antimicrobial agents Güzeldemirci & Küçükbasmacı, 2010.
Insect Attraction Studies
Research by Landolt et al. (2013) on the interaction of acetic acid and phenylacetaldehyde as attractants for pest species of moths provides insights into the complex interactions of chemical cues in insect behavior. Although the study focuses on a specific combination of attractants, it lays the groundwork for further exploration of thiazole derivatives in pest management strategies Landolt, Tóth, Meagher, & Szarukán, 2013.
Future Directions
The future directions for this compound could involve further studies to understand its mechanism of action, especially in the context of antitubercular activity . Additionally, the synthesis process could be optimized, and the compound could be tested against a wider range of bacterial species and eukaryotic cells .
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10(15)6-9-7-16-11(13-9)12-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHWQJCDAYINJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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